molecular formula C15H14O3 B599607 4-(4-Methoxyphenyl)-3-methylbenzoic acid CAS No. 108478-59-7

4-(4-Methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B599607
CAS No.: 108478-59-7
M. Wt: 242.274
InChI Key: YOTSVFQKWZCFKL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a methoxy group at the para position of the phenyl ring and a methyl group at the meta position of the benzoic acid ring

Mechanism of Action

Target of Action

Similar compounds such as 4-phenylbutyric acid (4-pba) have been shown to exhibit inhibitory activity against histone deacetylases (hdacs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

It’s worth noting that similar compounds like 4-pba act as chemical chaperones, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

Compounds with similar structures, such as 4-pba, have been found to impact the protein folding process and the ubiquitin–proteasome system . This system is responsible for degrading misfolded proteins, and disruption of this system can lead to the accumulation of aggregated unfolded proteins .

Pharmacokinetics

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Result of Action

Similar compounds like 4-pba have been found to exhibit neuroprotective effects, potentially making them viable therapeutic agents against neurodegenerative diseases .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of various organic compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-methylbenzoic acid.

    Grignard Reaction: A Grignard reagent is prepared from 4-methoxybenzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3-methylbenzoic acid to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the desired carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-Hydroxyphenyl-3-methylbenzoic acid.

    Reduction: 4-(4-Methoxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSVFQKWZCFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689166
Record name 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108478-59-7
Record name 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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